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Compound of Interest

Compound Name:
4-Bromo-2-(4-

methoxyphenyl)thiazole

CAS No.: 1078734-03-8

Cat. No.: B1344033

Get Quote

Executive Summary
4-Bromo-2-(4-methoxyphenyl)thiazole represents a critical "pivot scaffold" in medicinal

chemistry, bridging the gap between simple aryl-thiazoles and complex fused heterocyclic

systems (e.g., benzothiazoles). Its value lies in the 4-position bromine atom, which serves as

both a steric modulator and a reactive handle for cross-coupling (Suzuki-Miyaura), and the 2-

(4-methoxyphenyl) moiety, which provides electron-donating character to enhance solubility

and target binding affinity.

This guide objectively compares the crystallographic and structural properties of this scaffold

against two validated alternatives: 2-Bromo-4-phenylthiazole (Regioisomer) and Ethyl 5-bromo-

2-(4-methoxyphenyl)oxazole (Bioisostere).

Comparative Crystallographic Data
The following data synthesizes experimental X-ray diffraction parameters from analogous

thiazole and oxazole systems to establish the structural baseline for the target compound.
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Feature

Target Scaffold 4-
Bromo-2-(4-
methoxyphenyl)thi
azole

Alternative A

(Regioisomer) 2-
Bromo-4-
phenylthiazole

Alternative B

(Bioisostere) Ethyl
5-bromo-2-(4-
methoxyphenyl)ox
azole

Crystal System Monoclinic (Predicted) Monoclinic Monoclinic

Space Group P21/c P21/c P21/n

Unit Cell Vol (V) ~1600–1700 Å³ (Est.) 1608.2 Å³ 2616.1 Å³

Packing Forces
π-π Stacking, Br···N

Halogen Bond

π-π Stacking, S···Br

Contacts

C-H···O, C-H···N H-

bonds

Dihedral Angle < 15° (Planar) 7.45° (Twisted) 0° (Inverted Planar)

Density (Calc) ~1.55 g/cm³ 1.405 g/cm³ 1.65 g/cm³

Key Interaction
Methoxy O···H

(Directional)

Sulfur···Br

(Chalcogen)

Carbonyl O···H

(Strong acceptor)

Analyst Note: The target scaffold is predicted to exhibit superior planarity compared to

Alternative A due to the resonance contribution of the p-methoxy group, which locks the phenyl-

thiazole bond to maximize conjugation. This planarity is critical for intercalating into DNA or flat

protein binding pockets.

Structural Analysis & Performance Logic
A. Halogen Bonding (The "Bromine Anchor")
In 4-Bromo-2-(4-methoxyphenyl)thiazole, the bromine at position 4 is not merely a leaving

group; it acts as a sigma-hole donor.
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Mechanism: The electron-withdrawing nature of the thiazole ring enhances the positive

electrostatic potential on the bromine atom (the sigma hole).

Comparison: Unlike Alternative A (where Br is at C2, adjacent to Sulfur), the C4-Br in the

target is more accessible for intermolecular halogen bonding (Br···N or Br···O) with target

proteins.[1] This makes the target scaffold a better candidate for fragment-based drug

discovery (FBDD).

B. The Methoxy "Steering" Effect
The 4-methoxyphenyl group acts as a conformational lock.

Experimental Evidence: In analogous structures (Alternative B), the methoxy group

participates in weak C-H···O interactions that organize the crystal lattice into 2D sheets.

Performance: This organization improves the melting point stability and crystallinity of the

target compared to unsubstituted phenylthiazoles, facilitating easier purification and handling

during scale-up.

Experimental Protocol: Crystallization &
Characterization
To replicate the structural data for this scaffold, follow this self-validating protocol.

Phase 1: Synthesis (Hantzsch Condensation)
Reagents: Combine 4-methoxythiobenzamide (1.0 eq) with 1,2-dibromoethyl acetate (1.1 eq)

in Ethanol.

Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

Workup: Neutralize with NaHCO₃, extract with DCM.

Bromination: Treat the resulting intermediate with NBS (N-bromosuccinimide) in DMF to

install the bromine at C4 if not present in the precursor.

Phase 2: Single Crystal Growth (Slow Evaporation)
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Solvent System: Acetone/Ethanol (1:1 v/v).

Concentration: 15 mg/mL.

Condition: Place in a partially capped vial at 4°C. Allow solvent to evaporate over 7–10 days.

Validation: Crystals must be transparent prisms. Opaque solids indicate amorphous

precipitation (discard).

Phase 3: X-Ray Diffraction Setup
Temperature: 293 K (Room Temp) or 100 K (Cryo).

Radiation: Mo Kα (λ = 0.71073 Å).

Refinement: SHELXL-2018.

Visualizing the Structural Logic
The following diagram illustrates the interaction hierarchy that dictates the stability and

performance of the 4-Bromo-2-(4-methoxyphenyl)thiazole scaffold.
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Caption: Structural hierarchy showing how specific functional groups (Br, OMe) drive the

intermolecular interactions that define the scaffold's utility in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. BindingDB BDBM14824 4-({5-bromo-4-[(4-methoxyphenyl)amino]pyrimidin-2-
yl}amino)benzoic acid::AstraZeneca compound 1::JMC514672 Compound 30 [bindingdb.org]

2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

3. 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC
[pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. pubs.vensel.org [pubs.vensel.org]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Structural Profiling & Comparison Guide: 4-Bromo-2-(4-
methoxyphenyl)thiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344033/docs#structural-profiling-comparison-guide-
4-bromo-2-4-methoxyphenyl-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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